molecular formula C12H10O3 B124786 6-Methoxy-2-naphthoic acid CAS No. 2471-70-7

6-Methoxy-2-naphthoic acid

Cat. No. B124786
CAS RN: 2471-70-7
M. Wt: 202.21 g/mol
InChI Key: YZBILXXOZFORFE-UHFFFAOYSA-N
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Patent
US09394263B2

Procedure details

A solution of LiOH.H2O (35.0 mg, 835 μmol, Eq: 5) in H2O (4 mL) was added to a solution of methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate (110.5 mg, 167 μmol, Eq: 1.00) in THF (3 mL). After 18 h, the mixture was poured into 1 M HCl (20 mL) and extracted with EtOAc. The combined organic extracts were washed with H2O, brine, dried over Na2SO4 and concentrated. The residue was dissolved in MeCN/H2O, and lyophilized to afford 5-((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoic acid (95.2 mg, 88%) of white solid which was used without purification. MS m/z 648.2 (MH+)
Name
LiOH.H2O
Quantity
35 mg
Type
reactant
Reaction Step One
Name
methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate
Quantity
110.5 mg
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O[Li].O.C(OC(N(C)[C@@H](C)C(N[C@H]1C2(CCOCC2)OC2C=CC=CC=2N(C[C:33]2[C:42]([O:43][CH3:44])=[CH:41][CH:40]=[C:39]3[C:34]=2[CH:35]=[CH:36][C:37]([C:45]([O:47]C)=[O:46])=[CH:38]3)C1=O)=O)=O)(C)(C)C.Cl>O.C1COCC1>[CH3:44][O:43][C:42]1[CH:33]=[C:34]2[C:39](=[CH:40][CH:41]=1)[CH:38]=[C:37]([C:45]([OH:47])=[O:46])[CH:36]=[CH:35]2 |f:0.1|

Inputs

Step One
Name
LiOH.H2O
Quantity
35 mg
Type
reactant
Smiles
O[Li].O
Name
methyl 5-(((S)-3-((S)-2-(tert-butoxycarbonyl(methyl)amino)propanamido)-4-oxo-2′,3′,5′,6′-tetrahydro-3H-spiro[benzo[b][1,4]oxazepine-2,4′-pyran]-5 (4H)-yl)methyl)-6-methoxy-2-naphthoate
Quantity
110.5 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N([C@H](C(=O)N[C@@H]1C(N(C2=C(OC13CCOCC3)C=CC=C2)CC2=C3C=CC(=CC3=CC=C2OC)C(=O)OC)=O)C)C
Name
Quantity
4 mL
Type
solvent
Smiles
O
Name
Quantity
3 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with H2O, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in MeCN/H2O

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
COC=1C=C2C=CC(=CC2=CC1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 95.2 mg
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 281.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.